molecular formula C13H10BrN3O2 B3914215 N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

Cat. No.: B3914215
M. Wt: 320.14 g/mol
InChI Key: POUWIUAFMBCQQY-LZYBPNLTSA-N
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Description

N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a brominated phenyl ring, a hydroxyl group, and a pyridine carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide typically involves a multi-step process. One common method includes the condensation reaction between 2-bromo-5-hydroxybenzaldehyde and 4-aminopyridine-3-carboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst selection, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-bromo-5-hydroxybenzaldehyde or 2-bromo-5-hydroxybenzoic acid.

    Reduction: Formation of N-[(2-bromo-5-hydroxyphenyl)methylamino]pyridine-4-carboxamide.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl ring and hydroxyl group can facilitate binding to enzymes and receptors, potentially inhibiting or modulating their activity. The imine group may also play a role in forming covalent bonds with target proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide
  • N-[(E)-(4-fluorophenyl)methylideneamino]pyridine-4-carboxamide
  • Pyridoxal isonicotinoyl hydrazone

Uniqueness

N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide stands out due to its unique combination of a brominated phenyl ring and a hydroxyl group, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This distinct structure provides opportunities for developing novel compounds with enhanced properties and applications.

Properties

IUPAC Name

N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN3O2/c14-12-2-1-11(18)7-10(12)8-16-17-13(19)9-3-5-15-6-4-9/h1-8,18H,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUWIUAFMBCQQY-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=NNC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)/C=N/NC(=O)C2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide
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N-[(E)-(2-bromo-5-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

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